molecular formula C21H27N3O B248238 N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No. B248238
M. Wt: 337.5 g/mol
InChI Key: KSSTUNFTBLRUEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide, also known as Flibanserin, is a drug that has been approved by the FDA for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.

Mechanism of Action

N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide works by binding to serotonin receptors in the brain, specifically the 5-HT1A receptor, and reducing the activity of serotonin. This leads to an increase in the levels of dopamine and norepinephrine, which are neurotransmitters that are involved in sexual desire and arousal.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been shown to increase sexual desire and arousal in premenopausal women with HSDD. It has also been shown to have a positive effect on mood and overall quality of life. However, N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been associated with side effects such as dizziness, nausea, and fatigue.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied in clinical trials, which have shown its efficacy in treating HSDD in premenopausal women. However, the use of N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in lab experiments may be limited by its potential side effects and the need for careful monitoring of study participants.

Future Directions

Future research on N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide could focus on its potential use in the treatment of other conditions such as depression and anxiety. It could also explore the use of N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide in men with sexual dysfunction. Additionally, research could be done to develop new drugs that target the same neurotransmitters as N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide but with fewer side effects.

Synthesis Methods

N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide is synthesized by reacting 3-chloro-1-propanol with 4-phenylpiperazine in the presence of sodium hydride. The resulting product is then reacted with 2,5-dimethylphenyl isocyanate to form N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has been extensively studied for its ability to treat HSDD in premenopausal women. It works by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in sexual desire and arousal. N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide has also been studied for its potential use in the treatment of other conditions such as depression and anxiety.

properties

Product Name

N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-3-(4-phenylpiperazin-1-yl)propanamide

InChI

InChI=1S/C21H27N3O/c1-17-8-9-18(2)20(16-17)22-21(25)10-11-23-12-14-24(15-13-23)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,22,25)

InChI Key

KSSTUNFTBLRUEF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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